molecular formula C20H19NO4 B5706593 N-(3,4-dimethylphenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide

N-(3,4-dimethylphenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide

Cat. No.: B5706593
M. Wt: 337.4 g/mol
InChI Key: JORUHHZNMDBGMZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chromen-2-one moiety linked to an acetamide group through an ether linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylaniline and 4-methyl-2-oxo-2H-chromen-7-ol.

    Formation of Intermediate: The 4-methyl-2-oxo-2H-chromen-7-ol is reacted with a suitable acylating agent to form an intermediate ester.

    Amidation Reaction: The intermediate ester is then subjected to an amidation reaction with 3,4-dimethylaniline under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced chromen-2-one derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other molecular targets to exert their effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide: can be compared with other acetamide derivatives and chromen-2-one compounds.

    Similar Compounds: N-(3,4-dimethylphenyl)acetamide, 4-methyl-2-oxo-2H-chromen-7-yl acetate.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the properties of both acetamide and chromen-2-one moieties. This unique combination may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-12-4-5-15(8-13(12)2)21-19(22)11-24-16-6-7-17-14(3)9-20(23)25-18(17)10-16/h4-10H,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORUHHZNMDBGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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